molecular formula C21H27N3O4 B2374998 Ethyl 4-oxo-4-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butanoate CAS No. 1705069-25-5

Ethyl 4-oxo-4-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butanoate

Cat. No.: B2374998
CAS No.: 1705069-25-5
M. Wt: 385.464
InChI Key: UELQRELGODJUFN-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butanoate is a useful research compound. Its molecular formula is C21H27N3O4 and its molecular weight is 385.464. The purity is usually 95%.
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Scientific Research Applications

1. Biological Activities and Synthesis

1,3,4-Oxadiazole bearing compounds, including structures similar to Ethyl 4-oxo-4-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butanoate, have attracted researchers due to their diverse biological activities. These compounds are synthesized through various chemical processes and their structures are typically confirmed using spectroscopic techniques like NMR, IR, and mass spectrometry. Such compounds have been explored for their antibacterial potential, with studies indicating moderate to significant activity against various bacterial strains (Khalid et al., 2016).

2. Enzyme Inhibition Properties

Derivatives of 1,3,4-oxadiazole, closely related to the chemical structure , have been studied for their enzyme inhibition properties. For instance, compounds have been synthesized to act as urease inhibitors, showcasing potential in therapeutic applications. The inhibitory kinetics of these compounds have been evaluated through in vitro studies, indicating their potent inhibition capabilities (Nazir et al., 2018).

3. Antimicrobial and Anticancer Applications

Further research on 1,3,4-oxadiazole derivatives includes exploring their antimicrobial and anticancer potentials. Synthesized compounds have been tested against various bacterial strains, with some showing considerable growth inhibition. Additionally, these compounds have been evaluated as anticancer agents, indicating potential therapeutic applications. Spectroscopic techniques are commonly used for structural elucidation in these studies (Iqbal et al., 2017).

4. Structural and Docking Studies

Structural and docking studies of similar compounds have been conducted to understand their binding modes and interactions. These studies are crucial in drug discovery, providing insights into how these compounds may interact with biological targets. For example, crystal structures and docking studies of EthR inhibitors, which share a common 1,2,4-oxadiazole moiety, have been reported, revealing their binding orientations and potential as therapeutic agents (Tatum et al., 2013).

Properties

IUPAC Name

ethyl 4-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4/c1-3-27-20(26)11-10-19(25)24-12-6-8-16(14-24)13-18-22-21(23-28-18)17-9-5-4-7-15(17)2/h4-5,7,9,16H,3,6,8,10-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELQRELGODJUFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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